3-(Difluoromethyl)-2-fluoro-4-iodopyridine
Overview
Description
3-(Difluoromethyl)-2-fluoro-4-iodopyridine is a heterocyclic organic compound that contains a pyridine ring substituted with difluoromethyl, fluoro, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-2-fluoro-4-iodopyridine typically involves the introduction of the difluoromethyl group onto a pyridine ring. One common method is the direct difluoromethylation of pyridines using difluoromethylating agents under specific reaction conditions. For example, the use of difluoromethyl sulfonium salts in the presence of a photocatalyst can facilitate the difluoromethylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-2-fluoro-4-iodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: The iodo group can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyridines with different functional groups.
Scientific Research Applications
3-(Difluoromethyl)-2-fluoro-4-iodopyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity and ability to interact with biological targets.
Agricultural Chemistry: It is used in the synthesis of agrochemicals, such as herbicides and insecticides, due to its ability to modulate biological activity.
Material Science: The compound is used in the development of advanced materials with unique chemical and physical properties.
Chemical Biology: It is used as a tool compound in chemical biology research to study biological processes and pathways.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-2-fluoro-4-iodopyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of the target proteins and influence biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Difluoromethyl)-2-fluoro-4-iodopyridine include other difluoromethylated pyridines and fluorinated heterocycles. Examples include:
- 3-(Difluoromethyl)-2-fluoropyridine
- 3-(Difluoromethyl)-4-iodopyridine
- 2-Fluoro-4-iodopyridine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
3-(difluoromethyl)-2-fluoro-4-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3IN/c7-5(8)4-3(10)1-2-11-6(4)9/h1-2,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTAQLSEOAYHEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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